Trichostatin C - 68676-88-0

Trichostatin C

Catalog Number: EVT-412214
CAS Number: 68676-88-0
Molecular Formula: C23H32N2O8
Molecular Weight: 464.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trichostatin A (TSA) is a histone deacetylase inhibitor that has been extensively studied for its therapeutic potential in various medical conditions. Histone deacetylase inhibitors are known to affect gene expression by altering the acetylation status of histones, thereby impacting chromatin structure and function. TSA, in particular, has been shown to have a significant impact on cell proliferation, cell cycle regulation, and apoptosis, making it a compound of interest in cancer research. Additionally, its role in attenuating oxidative stress-mediated damage suggests potential applications in cardiovascular diseases12.

Synthesis Analysis
  • Vinylogous Horner-Wadsworth-Emmons Condensation: This approach uses a stabilized phosphonate reagent to react with an aldehyde, forming the alpha, beta-unsaturated ester backbone of trichostatic acid, a precursor to TSA. []
  • Marshall Propargylation Reaction: This method utilizes a propargyl bromide reagent to install the alkyne side chain of trichostatic acid. This pathway allows for enantioselective synthesis through the use of chiral reagents. []
  • Palladium-Catalyzed α-Alkenylation: This convergent synthesis involves the coupling of a ketone zinc enolate with a dienyl bromide or alkenyl bromide, forming the trichostatin A backbone in a concise manner. [, ]
Chemical Reactions Analysis

Trichostatin A primarily interacts with the zinc ion present in the active site of HDAC enzymes. [] The hydroxamic acid group of TSA chelates the zinc ion, blocking the enzyme's activity and preventing the removal of acetyl groups from histone tails.

Mechanism of Action

The mechanism of action of TSA involves the inhibition of histone deacetylase activity, which leads to an increase in the acetylation levels of histones. This change in acetylation status affects the expression of various genes, including those involved in cell cycle regulation and apoptosis. In the context of renal cell carcinoma, TSA has been shown to inhibit cell proliferation in a dose-dependent manner, with an IC50 of about 125-250 nM. It induces cell cycle arrest by decreasing the levels of CDK4, CDK6, cyclin D1, and cyclin A proteins, while increasing the protein p27. This increase in p27 enhances its binding with CDK2 and CDK4, reducing their associated kinase activities and leading to hypophosphorylation of the Rb protein. Furthermore, TSA induces apoptosis in renal cell carcinoma cell lines, which is associated with changes in Bcl-2, caspase-9, caspase-3, caspase-7 proteins, and mitochondrial transmembrane potential loss1.

In the field of cardiology, TSA has been shown to exert a cardioprotective effect on ischemia/reperfusion (I/R) injury through the FoxO3a signaling pathway. TSA treatment in rats led to a reduction in myocardial infarct size and activities of serum enzymes indicative of myocardial injury. It also decreased malondialdehyde levels and increased superoxide dismutase activity in myocardial tissue. At the cellular level, TSA reduced reactive oxygen species levels and increased mitochondrial membrane potential in H9c2 rat myocardial cells. The cardioprotective effects of TSA are attributed to the increased expression of FoxO3a, mitochondrial SOD2, and catalase, which is related to the increased level of H4 acetylation of the FoxO3a promoter region2.

Applications in Various Fields

The applications of TSA span across various fields of medicine due to its multifaceted mechanism of action. In oncology, TSA's ability to induce cell cycle arrest and apoptosis makes it a promising candidate for anticancer therapy, as demonstrated in renal cell carcinoma cell lines1. Its impact on key regulatory proteins and pathways suggests that TSA could be effective against a range of cancers where cell cycle dysregulation and resistance to apoptosis are hallmarks.

In cardiology, the protective effects of TSA against oxidative stress-mediated myocardial injury open up possibilities for its use in the treatment of cardiovascular diseases. By modulating the FoxO3a signaling pathway and enhancing the expression of antioxidant enzymes, TSA could potentially be used to mitigate the damage caused by ischemia/reperfusion injury, which is a common occurrence in heart attacks and cardiac surgeries2.

Trichostatin A

    Compound Description: Trichostatin A is a naturally occurring hydroxamic acid that acts as a potent histone deacetylase inhibitor (HDACi). [] It is a well-studied epigenetic modifier with a wide range of biological activities, including inducing cell cycle arrest, differentiation, and apoptosis in various cancer cells. [, , , , , , , , , , , , , , , , , , , , , ]

    Relevance: Trichostatin A is structurally related to Trichostatin C as its aglycone. The structure of Trichostatin C is a glucoside of Trichostatin A, meaning a glucose molecule is attached to Trichostatin A. [, ] This structural similarity also translates to shared biological activity, as both compounds exhibit some degree of HDAC inhibitory activity. []

Trichostatic Acid

    Compound Description: Trichostatic acid is a natural product structurally similar to Trichostatin A but lacks the hydroxamic acid moiety. [] While less potent than Trichostatin A, it serves as a direct precursor in the synthesis of Trichostatin A and its derivatives. [, ]

    Relevance: Trichostatic acid is considered structurally related to Trichostatin C because it shares the core structure with Trichostatin A, the aglycone of Trichostatin C. [, ] Both Trichostatin A and Trichostatic acid are derived from the same natural source and are closely related in their chemical structure.

(S)-Trichostatin A

    Compound Description: (S)-Trichostatin A is the enantiomer of (R)-Trichostatin A, the biologically active form of the compound. [] Studies have shown that (S)-Trichostatin A lacks HDAC inhibitory activity. []

    Relevance: (S)-Trichostatin A is structurally related to Trichostatin C because it is the enantiomer of Trichostatin A, the core structure of Trichostatin C. [, ] This comparison highlights the importance of stereochemistry in biological activity, as even a minor structural difference like chirality can drastically alter a compound's function.

(R)-Trichostatic Acid and (S)-Trichostatic Acid

    Compound Description: (R)- and (S)-Trichostatic acids are enantiomers of the natural product Trichostatic acid. Similar to (S)-Trichostatin A, these compounds lack HDAC inhibitory activity. []

    Relevance: Both (R)- and (S)-Trichostatic acids are structurally related to Trichostatin C due to their close relationship with Trichostatin A, the aglycone of Trichostatin C. [, ] These compounds are part of the same chemical family and share a similar core structure, differing only in the stereochemistry of specific functional groups.

Sodium Butyrate

    Compound Description: Sodium butyrate is a short-chain fatty acid known to inhibit HDACs, particularly class I and II HDACs. [, , ] It exhibits antiproliferative and differentiation-inducing effects on various cancer cells. [, ]

    Relevance: Although structurally distinct from Trichostatin C, Sodium butyrate belongs to the same functional category of HDAC inhibitors. [, , , ] This grouping highlights the shared biological activity and therapeutic potential of these compounds despite their structural differences.

Suberoylanilide Hydroxamic Acid (SAHA)

    Compound Description: SAHA is another potent HDAC inhibitor currently being evaluated in clinical trials for cancer treatment due to its low toxicity profile. [, , ] Like other HDACis, it induces apoptosis and cell cycle arrest in transformed cells. [, ]

    Relevance: While not directly derived from the same natural source as Trichostatin C, SAHA shares a functional connection as an HDAC inhibitor. [, ] This comparison underscores the diverse chemical structures that can exhibit HDAC inhibitory activity, expanding the possibilities for developing novel therapeutic agents.

5′-Aza-deoxycytidine (Aza)

    Compound Description: Aza is a DNA methyltransferase (DNMT) inhibitor, a distinct class of epigenetic modifiers that work by blocking the addition of methyl groups to DNA. [, ] Aza is often used in combination with HDAC inhibitors, such as Trichostatin A, to enhance the reactivation of epigenetically silenced genes. []

    Relevance: While not structurally related to Trichostatin C, Aza is often studied in conjunction with HDAC inhibitors, including Trichostatin A, to investigate the synergistic effects of these epigenetic modifiers on gene expression and cellular function. [, ]

Properties

CAS Number

68676-88-0

Product Name

Trichostatin C

IUPAC Name

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide

Molecular Formula

C23H32N2O8

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14-,17-,20-,21+,22-,23+/m1/s1

InChI Key

YECWTLGLNDDPGE-PIFXLSLCSA-N

SMILES

CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C

Synonyms

7-(4-(dimethylamino)phenyl)-N-(glucopyranosyloxy)-4,6-dimethyl-7-oxo-2,4-heptadienamide
trichostatin C

Canonical SMILES

CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C

Isomeric SMILES

C[C@H](/C=C(\C)/C=C/C(=O)NO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.